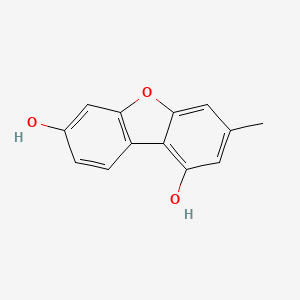
3-Methyl-dibenzofuran-1,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-dibenzofuran-1,7-diol is a chemical compound belonging to the class of dibenzofurans, which are tricyclic systems resulting from the fusion of a benzofuran and a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-dibenzofuran-1,7-diol typically involves the formation of the dibenzofuran nucleus through various methods. One common approach is the cyclization of diarylether derivatives, which involves creating the C–O bond of the furan ring . Another method includes the use of Friedel-Crafts reaction conditions followed by reductive desulfurization .
Industrial Production Methods
Industrial production of dibenzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-dibenzofuran-1,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the dibenzofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted dibenzofurans, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methyl-dibenzofuran-1,7-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methyl-dibenzofuran-1,7-diol involves its interaction with various molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with cellular enzymes and receptors, leading to the modulation of biochemical pathways. For example, its antioxidant properties are linked to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound of 3-Methyl-dibenzofuran-1,7-diol, known for its industrial and environmental significance.
3-Hydroxy-dibenzofuran: A hydroxylated derivative with similar biological activities.
3-Methyl-dibenzofuran: A methylated derivative with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of both methyl and hydroxyl groups on the dibenzofuran core, which enhances its reactivity and potential biological activities. This combination of functional groups allows for a wide range of chemical modifications and applications .
Properties
Molecular Formula |
C13H10O3 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
3-methyldibenzofuran-1,7-diol |
InChI |
InChI=1S/C13H10O3/c1-7-4-10(15)13-9-3-2-8(14)6-11(9)16-12(13)5-7/h2-6,14-15H,1H3 |
InChI Key |
LMJXHHYWVNLNNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=C(C=C(C=C3)O)OC2=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















